1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-
Description
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with an isoxazole moiety. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
651314-56-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.2]octan-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-10-4-7-14(11)8-5-10/h3,6,10-11H,4-5,7-9H2 |
InChI Key |
IFNGSLSPSIIODV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core of the compound can be synthesized through a series of cyclization reactions. For example, starting from a suitable piperidine derivative, cyclization can be achieved using reagents such as sodium hydride (NaH) and an appropriate alkyl halide.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction. This step often involves the use of nitrile oxides and alkynes under controlled conditions to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole ring with the bicyclic core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Central Nervous System Disorders
1-Azabicyclo[2.2.2]octane derivatives have been studied for their potential in treating various central nervous system disorders. Research indicates that these compounds can act as selective inhibitors for certain enzymes linked to neurodegenerative diseases.
- Case Study : A study investigated the efficacy of a series of azabicyclo[2.2.2]octane derivatives in inhibiting presenilin 1 (PSEN1), which is crucial in the development of Alzheimer's disease. The results demonstrated that specific modifications to the azabicyclo framework enhanced selectivity and potency against PSEN1, suggesting a promising avenue for drug development in neurodegenerative conditions .
Pain Management
The compound has also been explored for its analgesic properties through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in pain modulation.
- Research Findings : A novel azabicyclic compound demonstrated significant inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (0.042 μM). This suggests its potential as a therapeutic agent for managing inflammatory pain .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 1-Azabicyclo[2.2.2]octane and its biological activity is critical for optimizing its pharmacological properties.
- Data Table: Structure-Activity Relationships
| Compound | Modification | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | -CF3 group | PSEN1 Inhibition | 0.15 |
| Compound B | -Cl group | NAAA Inhibition | 0.042 |
| Compound C | -OCH3 group | Anti-inflammatory | 0.25 |
This table summarizes various modifications to the azabicyclo structure and their corresponding biological activities, highlighting how subtle changes can significantly impact efficacy.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The isoxazole ring plays a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A structurally similar compound with a bicyclic amine core but lacking the isoxazole ring.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure and distinct chemical properties.
Uniqueness
1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic compound that has garnered attention for its biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of the compound 1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)- , focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 111.18 g/mol
- CAS Number : 100-76-5
- Physical State : Solid at room temperature
The compound features a bicyclic structure that is integral to its biological activity, particularly its interaction with various receptors and enzymes.
1-Azabicyclo[2.2.2]octane derivatives have been studied for their ability to interact with multiple biological targets, including:
- γ-secretase Complexes : Recent studies indicate that certain derivatives exhibit selective inhibition of the PSEN1-APH1B complex, which is crucial in Alzheimer's disease pathology. Compounds were designed to achieve low nanomolar potency against this target while maintaining selectivity over PSEN2 complexes .
- Analgesic Activity : Analogues of 1-Azabicyclo[2.2.2]octane have demonstrated significant analgesic properties. For instance, one analogue showed an effective dose (ED50) of 3.1 mg/kg in pain relief assays, indicating potential for development as pain management medications .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the inhibitory effects of various derivatives on γ-secretase complexes:
- Table 1: Inhibitory Potency of Selected Compounds
| Compound | Target Complex | IC50 (nM) | Selectivity Ratio (PSEN1/PSEN2) |
|---|---|---|---|
| (+)-13b | PSEN1-APH1B | 5.5 | >300 |
| Compound X | PSEN1-APH1A | 22 | ~4 |
| Compound Y | PSEN2-APH1A | 180 | N/A |
These results illustrate the potential for developing selective inhibitors that could mitigate side effects associated with less selective compounds.
In Vivo Studies
Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:
- Table 2: Pharmacokinetic Parameters
| Compound | Clearance (mL/min/kg) | Half-Life (h) | Volume of Distribution (L/kg) |
|---|---|---|---|
| (+)-13b | 99 | 0.48 | 3.43 |
These parameters suggest that while some compounds exhibit rapid clearance and extensive distribution, they may require further optimization to improve therapeutic efficacy.
Alzheimer's Disease
Research has highlighted the role of γ-secretase in the processing of amyloid precursor protein (APP), leading to amyloid-beta peptide formation—a hallmark of Alzheimer's disease. The selective inhibition of PSEN1-APH1B by derivatives of 1-Azabicyclo[2.2.2]octane presents a promising avenue for therapeutic intervention aimed at reducing amyloid plaque formation without affecting other critical pathways mediated by PSEN complexes .
Pain Management
The analgesic properties observed in certain analogues suggest a potential application in pain management therapies. The structural modifications that enhance potency while minimizing side effects are key areas for ongoing research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
